Cas no 250691-57-7 (3-Isopropyl-7-methyl-8-(4-methyl-3-oxopentyl)-1,2-naphthalenedione)

3-Isopropyl-7-methyl-8-(4-methyl-3-oxopentyl)-1,2-naphthalenedione structure
250691-57-7 structure
Nome del prodotto:3-Isopropyl-7-methyl-8-(4-methyl-3-oxopentyl)-1,2-naphthalenedione
Numero CAS:250691-57-7
MF:C20H24O3
MW:312.402766227722
CID:837247
PubChem ID:11771368

3-Isopropyl-7-methyl-8-(4-methyl-3-oxopentyl)-1,2-naphthalenedione Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,2-Naphthalenedione, 7-methyl-3-(1-methylethyl)-8-(4-methyl-3-oxopentyl)-
    • Salvisyrianone
    • 1,2-Naphthalenedione,7-methyl-3-(1-methylethyl)-8-(4-methyl-3-oxopentyl)-
    • 3-Oxosaprorthoquinone
    • [ "3-Oxosaprorthoquinone" ]
    • KDNPHTQAHFLSCY-UHFFFAOYSA-
    • 3-Isopropyl-7-methyl-8-(3-oxo-4-methylpentyl)-1,2-naphthoquinone
    • 7-methyl-8-(4-methyl-3-oxopentyl)-3-propan-2-ylnaphthalene-1,2-dione
    • 3-Isopropyl-7-methyl-8-(4-methyl-3-oxopentyl)-1,2-naphthalenedione
    • 250691-57-7
    • InChI=1/C20H24O3/c1-11(2)16-10-14-7-6-13(5)15(8-9-17(21)12(3)4)18(14)20(23)19(16)22/h6-7,10-12H,8-9H2,1-5H3
    • CHEMBL328722
    • FS-9477
    • AKOS032962531
    • 1,2-Naphthalenedione, 7-methyl-3-(1-methylethyl)-8-(4-methyl-3-oxopentyl)-
    • 3-ISOPROPYL-7-METHYL-8-(4-METHYL-3-OXOPENTYL)NAPHTHALENE-1,2-DIONE
    • Inchi: 1S/C20H24O3/c1-11(2)16-10-14-7-6-13(5)15(8-9-17(21)12(3)4)18(14)20(23)19(16)22/h6-7,10-12H,8-9H2,1-5H3
    • Chiave InChI: KDNPHTQAHFLSCY-UHFFFAOYSA-N
    • Sorrisi: O=C1C(C(=CC2C=CC(C)=C(CCC(C(C)C)=O)C=21)C(C)C)=O

Proprietà calcolate

  • Massa esatta: 312.17300
  • Massa monoisotopica: 312.17254462g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 5
  • Complessità: 527
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.9
  • Superficie polare topologica: 51.2

Proprietà sperimentali

  • Colore/forma: Red powder
  • Densità: 1.1±0.1 g/cm3
  • Punto di ebollizione: 470.0±45.0 °C at 760 mmHg
  • Punto di infiammabilità: 201.5±23.9 °C
  • PSA: 51.21000
  • LogP: 3.95750
  • Pressione di vapore: 0.0±1.2 mmHg at 25°C

3-Isopropyl-7-methyl-8-(4-methyl-3-oxopentyl)-1,2-naphthalenedione Informazioni sulla sicurezza

3-Isopropyl-7-methyl-8-(4-methyl-3-oxopentyl)-1,2-naphthalenedione Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S61180-5mg
Salvisyrianone
250691-57-7
5mg
¥5120.0 2021-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN4936-5 mg
Salvisyrianone
250691-57-7
5mg
¥3496.00 2022-04-26
TargetMol Chemicals
TN4936-5mg
Salvisyrianone
250691-57-7
5mg
¥ 15400 2024-07-19
TargetMol Chemicals
TN4936-5 mg
Salvisyrianone
250691-57-7 98%
5mg
¥ 3,560 2023-07-10
TargetMol Chemicals
TN4936-1 mL * 10 mM (in DMSO)
Salvisyrianone
250691-57-7 98%
1 mL * 10 mM (in DMSO)
¥ 3660 2023-09-15
A2B Chem LLC
AB27282-5mg
Salvisyrianone
250691-57-7
5mg
$635.00 2024-04-20
TargetMol Chemicals
TN4936-1 ml * 10 mm
Salvisyrianone
250691-57-7
1 ml * 10 mm
¥ 18500 2024-07-19
Fornitori consigliati
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
上海贤鼎生物科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海贤鼎生物科技有限公司
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.